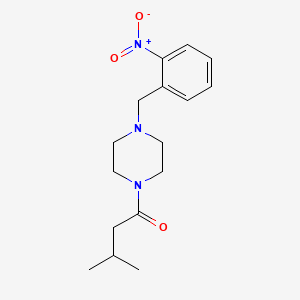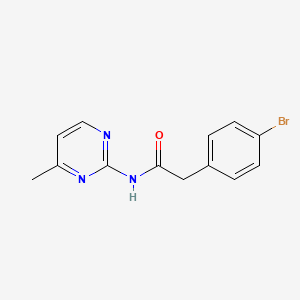![molecular formula C20H17N3O3 B5741579 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide, also known as MPACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune response.
Biochemical and Physiological Effects:
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to improve lipid metabolism, reduce oxidative stress, and increase insulin sensitivity. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the migration of immune cells, and suppress the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide in scientific research is its specificity towards certain enzymes and signaling pathways, which allows for targeted effects. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for cancer, diabetes, and inflammation. Additionally, further studies could explore the potential of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide as a tool for chemical biology research, such as the development of probes for enzyme activity and signaling pathways.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide involves a multi-step process, starting with the reaction of 4-aminobenzoic acid with 3-pyridinecarboxylic acid to form 4-(3-pyridinylcarbonyl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce 4-(4-fluorobenzoylamino)-N-(3-pyridinyl)benzamide. The final step involves the substitution of the fluorine atom with a methoxy group using sodium methoxide in methanol.
Applications De Recherche Scientifique
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide has been demonstrated to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[(4-methoxybenzoyl)amino]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-18-10-6-15(7-11-18)19(24)22-16-8-4-14(5-9-16)20(25)23-17-3-2-12-21-13-17/h2-13H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPBNTRHHVXBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)
